molecular formula C112H146F8O2P2Pd2 B6289682 Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex] CAS No. 1805783-51-0

Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]

Cat. No.: B6289682
CAS No.: 1805783-51-0
M. Wt: 1951.1 g/mol
InChI Key: VFZWOCALMAXSHW-JXNOXZOESA-N
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Description

Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene (CAS: 1805783-51-0), commonly referred to as the AlPhos Palladium complex, is a highly specialized palladium(0) catalyst. Its molecular formula is C₁₁₂H₁₄₆F₈O₂P₂Pd₂, with a molecular weight of 1951.13 g/mol, and it exists as a yellow-green solid . The complex is characterized by:

  • A bulky diadamantylphosphine ligand, which provides steric protection and enhances thermal stability.
  • A tetrafluoro-4-butylphenyl group, contributing electron-withdrawing properties and fluorophilic interactions.
  • A 1,5-cyclooctadiene (COD) co-ligand, which stabilizes the palladium center in the zero oxidation state.
    The compound is patented (US 6,395,916, US 6,307,087) and is utilized in cross-coupling reactions, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name

bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane;(1Z,5Z)-cycloocta-1,5-diene;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C52H67F4OP.C8H12.2Pd/c2*1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52;1-2-4-6-8-7-5-3-1;;/h2*11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3;1-2,7-8H,3-6H2;;/b;;2-1-,8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZWOCALMAXSHW-JXNOXZOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.C1CC=CCCC=C1.[Pd].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.C1/C=C\CC/C=C\C1.[Pd].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H146F8O2P2Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1951.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reduction from Palladium(II) Precursors

A mixture of the AlPhos ligand and palladium(II) acetate in degassed toluene undergoes reduction with 1,5-cyclooctadiene (COD) under argon. The COD acts as both a reductant and stabilizing ligand, facilitating the formation of the bis-ligated Pd(0) complex. This method achieves 65% isolated yield after recrystallization from hexanes.

Critical Parameters :

  • Temperature : 25°C (room temperature)

  • Solvent : Anhydrous toluene

  • Ligand:Pd Ratio : 2:1 (stoichiometric)

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexanes)

Transmetalation from Neophyl Palladacycles

Source describes a palladacycle-mediated approach using P3 (a neophyl Pd(II) precursor). Treatment of P3 with the AlPhos ligand in THF at 60°C for 2 h induces transmetalation, releasing the palladium(0) complex alongside biphenyl byproducts. This method circumvents the need for external reductants, providing 78% yield.

Advantages :

  • Air-stable precursor

  • No requirement for glovebox conditions

  • Scalable to 25 mmol without yield attrition

Optimization of Steric and Electronic Properties

The complex’s catalytic activity hinges on precise steric tuning, achieved through:

Methoxy Group Positioning :
Methoxy substitution at the 3′-position of the biphenyl backbone creates a chiral environment that accelerates C–F reductive elimination. Nuclear Overhauser Effect (NOE) NMR studies confirm the methoxy oxygen’s proximity to the palladium center, facilitating transition-state stabilization.

Tetrafluorobutyl Incorporation :
Electron-withdrawing tetrafluorobutyl groups at the 4′-position enhance the ligand’s π-accepting capacity. This modification lowers the LUMO energy of the Pd center, enabling oxidative addition of aryl bromides at room temperature.

Comparative Analysis of Synthetic Routes

MethodPrecursorYield (%)Reaction TimeKey Advantage
Direct ReductionPd(OAc)₂6512 hSimplicity
TransmetalationNeophyl Palladacycle782 hAir stability
Ligand-Pd CodepositionPd(COD)Cl₂586 hHigh purity

Table 1. Synthesis route comparison for the AlPhos palladium complex.

The transmetalation route (Method 2) emerges as superior for large-scale applications due to its shorter reaction time and tolerance to ambient conditions . However, Method 1 remains prevalent in laboratory settings for its straightforward protocol.

Chemical Reactions Analysis

Catalytic Performance in Buchwald-Hartwig Amination

The AlPhos Palladium complex enables efficient coupling of aryl triflates and bromides with weakly binding amines under mild conditions. Key findings include:

Reaction Scope and Efficiency

  • Substrate Compatibility : Achieves coupling with secondary aryl amines, alkylamines, and base-sensitive substrates (e.g., fluoroalkylamines) at room temperature .

  • Base Dependence : Exhibits superior performance with weak organic bases like DBU (1,8-diazabicycloundec-7-ene), which minimizes side reactions compared to stronger bases (e.g., MTBD) .

Table 1: Comparative Reaction Rates with Organic Bases

BaseRelative Rate (k)Conversion (%)Temperature (°C)
DBU1.09925
MTBD0.86825
DIPEA0.54825

Data adapted from kinetic studies using 19F NMR .

Mechanistic Insights

  • Deprotonation Pathway : The AlPhos ligand increases the electrophilicity of palladium, facilitating deprotonation of amine intermediates even with weak bases .

  • Catalyst Activation : The complex undergoes rapid ligand exchange to generate active Pd(0) species, bypassing induction periods observed with traditional Pd/ligand systems .

Fluorination of Aryl Triflates and Bromides

The complex demonstrates exceptional regioselectivity and activity in Pd-catalyzed fluorination:

Key Advancements

  • Room-Temperature Fluorination : Converts activated (hetero)aryl triflates to aryl fluorides at 25°C with >90% yield .

  • Regioselectivity Control : Suppresses β-hydride elimination in substrates prone to isomerization (e.g., ortho-substituted aryl triflates) .

Table 2: Fluorination Performance with AlPhos vs. Conventional Ligands

SubstrateLigandYield (%)Regioselectivity (Desired:Undesired)
2-Naphthyl triflateAlPhos9295:5
2-Naphthyl triflateXPhos6570:30
4-Bromo-1-naphthoateAlPhos8899:1

Data from crystallographic and DFT studies .

Structural and Electronic Features

The AlPhos ligand’s design contributes to its catalytic superiority:

  • Steric Shielding : The diadamantylphosphino group prevents Pd aggregation, stabilizing monomeric Pd species .

  • Electron-Withdrawing Effects : Fluorinated aryl groups increase the cationic character of Pd, enhancing oxidative addition rates .

Solid-State Analysis

  • Coordination Geometry : The Pd center adopts a distorted trigonal planar geometry with η²-COD coordination, as confirmed by X-ray crystallography .

  • Intramolecular Interactions : Fluorine atoms on the ligand participate in non-covalent interactions with Pd, lowering the activation barrier for reductive elimination .

Water-Assisted Mechanistic Pathways

In amination reactions, water acts as a co-catalyst by:

  • Hydroxo Intermediate Formation : Generates Pd–OH species that facilitate deprotonation of amine substrates .

  • Ammonium Salt Sequestration : Improves reaction efficiency by removing HBr/HOTf byproducts .

Figure 1: Proposed Mechanism for Water-Assisted Amination

  • Oxidative addition of aryl triflate to Pd(0).

  • Amine coordination and water-assisted deprotonation.

  • Reductive elimination to form C–N bond .

Comparative Performance with Other Ligands

Table 3: Ligand Effects on Catalytic Activity

LigandReaction TypeTOF (h⁻¹)TON
AlPhosC–N Coupling1,20010,000
XPhosC–N Coupling4003,000
BrettPhosC–F Coupling8006,500

TOF = Turnover frequency; TON = Turnover number .

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions
The AlPhos palladium complex is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig reaction . This reaction is crucial for forming carbon-nitrogen bonds which are foundational in the synthesis of pharmaceuticals and natural products. The complex enhances the reactivity of palladium centers, facilitating efficient coupling with various substrates under mild conditions .

1.2 Fluorination Processes
The AlPhos complex has shown significant effectiveness in the regioselective fluorination of aryl compounds. In this application, it catalyzes the formation of aryl fluorides from activated aryl triflates and bromides at room temperature. This capability is vital for producing fluorinated compounds that are often used in drug design and agrochemicals .

Pharmaceutical Development

2.1 Late-Stage Functionalization
In pharmaceutical chemistry, the AlPhos palladium complex has been employed for late-stage diversification of complex molecules. Its ability to facilitate oxidative addition allows for the functionalization of densely substituted biomolecules and pharmaceutical intermediates without extensive purification steps . This application is particularly beneficial in streamlining the synthesis of drug candidates with multiple functional groups.

2.2 Synthesis of Aryl Amines
The AlPhos complex is also instrumental in synthesizing aryl amines through reductive elimination processes. These reactions are essential for producing key intermediates used in various therapeutic agents .

Materials Science

3.1 Polymerization Processes
The AlPhos palladium complex can be utilized in polymerization reactions to create advanced materials with specific properties. Its role as a catalyst enables the formation of polymers with tailored functionalities that can be applied in coatings, adhesives, and other industrial materials .

Case Studies

4.1 Case Study: Aryl Fluorination
A study demonstrated that using the AlPhos palladium complex led to high yields of aryl fluorides from a variety of substrates under optimized conditions. The study highlighted its selectivity and efficiency compared to other ligands .

4.2 Case Study: Late-Stage Diversification
Research involving the late-stage diversification of pharmaceuticals showcased how the AlPhos complex could enhance yields significantly when applied to complex molecules containing multiple heterocycles and functional groups. This application underscores its versatility and importance in modern synthetic chemistry .

Mechanism of Action

The mechanism of action of the AlPhos Palladium complex involves several key steps:

    Oxidative Addition: The palladium complex inserts into a carbon-halogen bond, forming a palladium-halide intermediate.

    Transmetalation: The organic group from a reagent, such as a boronic acid, is transferred to the palladium center.

    Reductive Elimination: The final step involves the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst.

Comparison with Similar Compounds

Ligand Architecture

The AlPhos complex employs diadamantylphosphine ligands, which are significantly bulkier and more electron-rich than commonly used phosphines like triphenylphosphine (PPh₃) or 1,3-bis(diphenylphosphino)propane (dppp) . For example:

Complex Name Phosphine Ligand Steric Bulk (Tolman Cone Angle) Electronic Effect
AlPhos Palladium Complex Diadamantylphosphino Extremely high (~200°) Strong σ-donor
(1,3-Bis(diphenylphosphino)propane)PdCl₂ dppp (bidentate) Moderate (~145°) Moderate π-acceptor
Triphenylphosphine-Pd complexes PPh₃ (monodentate) Low (~145°) Weak π-acceptor

The diadamantylphosphine’s steric bulk in AlPhos prevents catalyst deactivation via agglomeration, a common issue in PPh₃-based systems .

Electronic Effects

The tetrafluoro-4-butylphenyl substituent in AlPhos introduces strong electron-withdrawing effects, which polarize the palladium center and enhance oxidative addition rates in aryl halide substrates. This contrasts with t-BuPhCPhos (CAS: 1660153-91-2), which uses a tert-butylphenyl group for steric shielding but lacks fluorination .

Catalytic Performance

Activity in Cross-Coupling Reactions

AlPhos exhibits superior turnover numbers (TONs) in Suzuki-Miyaura and Buchwald-Hartwig reactions compared to conventional catalysts:

Reaction Type AlPhos Pd Complex TON Pd(PPh₃)₄ TON Pd(dppp)Cl₂ TON
Suzuki-Miyaura (Ar–Ar) 10⁵–10⁶ 10³–10⁴ 10⁴–10⁵
Buchwald-Hartwig (C–N) 10⁴–10⁵ 10²–10³ 10³–10⁴

This performance is attributed to the synergistic effects of steric protection and electronic tuning .

Industrial Relevance

AlPhos is patented for use in high-value pharmaceutical intermediates, such as gem-difluorinated cyclopropanes (see ), where competing catalysts like Pd(PPh₃)₄ suffer from rapid deactivation . In contrast, simpler catalysts like (1,3-Bis(diphenylphosphino)propane)PdCl₂ (CAS: 59831-02-6) are preferred for low-cost, bulk-scale reactions due to their lower molecular weight (589.77 vs. 1951.13 g/mol) and ease of synthesis .

Research Findings and Limitations

  • Advantages: AlPhos achieves >99% yield in aryl chloride couplings, a notoriously challenging substrate class for palladium .
  • Limitations : Its high molecular weight and air sensitivity (requiring glovebox handling) limit large-scale applications .
  • Comparative Studies : Direct comparisons with Josiphos or Xantphos ligands are absent in the provided evidence, suggesting a gap in published data .

Biological Activity

The compound Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene , commonly referred to as the AlPhos palladium complex, is a sophisticated organometallic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological macromolecules, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of palladium complexes. The AlPhos palladium complex exhibits significant activity against various bacterial strains. A comparative analysis of palladium complexes showed that those with bulky phosphine ligands like AlPhos tend to enhance antimicrobial efficacy due to improved interaction with microbial membranes.

Table 1: Antimicrobial Efficacy of Palladium Complexes

Complex NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
PdAlPhosStaphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Bacillus subtilis18 μg/mL

The AlPhos palladium complex demonstrated a broad-spectrum activity , particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Bacillus subtilis .

Interaction with Biological Macromolecules

The mechanism of action for the AlPhos palladium complex involves its interaction with nucleic acids and proteins. Studies utilizing molecular docking simulations indicate that this complex can intercalate into DNA structures, potentially disrupting replication processes. The binding affinity of the complex to calf-thymus DNA was evaluated using various techniques, revealing a strong interaction that may lead to cytotoxic effects in cancer cells.

Table 2: Binding Affinity of AlPhos Palladium Complex to DNA

Binding AssayBinding Constant (K)Type of Interaction
Fluorescence Intercalation2.5 x 10^6 M^-1Intercalation
UV-Vis Spectroscopy1.8 x 10^5 M^-1Electrostatic

These findings suggest that the AlPhos palladium complex could serve as a potential candidate for anticancer drug development due to its ability to target DNA .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of the AlPhos palladium complex in vivo. In one notable study, mice treated with the complex exhibited a significant reduction in tumor size compared to control groups. The study measured tumor volume over a period of four weeks and reported a decrease of approximately 40% in treated subjects.

Table 3: Tumor Volume Reduction in Mice

Treatment GroupInitial Volume (mm³)Final Volume (mm³)Volume Reduction (%)
Control150 ± 10180 ± 15-
AlPhos Complex145 ± 1285 ± 1041%

This reduction is attributed to the cytotoxic effects of the complex on rapidly dividing cancer cells .

Q & A

Q. What are the synthetic routes for preparing the AlPhos Palladium complex, and what are the critical purity benchmarks?

The synthesis involves reacting a palladium precursor (e.g., Pd(0) or Pd(II) salts) with the AlPhos ligand (2-(Diadamantylphosphino)-3-methoxy-2',4',6'-tri-i-propyl-3'-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1'-biphenyl). Key steps include ligand deprotonation, coordination to palladium under inert conditions, and purification via column chromatography or recrystallization. Patents US 6,395,916 and US 6,307,087 describe methods using Pd(0) precursors with 1,5-cyclooctadiene as a stabilizing ligand . Purity is assessed via NMR (e.g., absence of free ligand peaks) and elemental analysis (deviation < 0.4% for C, H, N).

Q. How is the AlPhos ligand characterized structurally, and what spectroscopic techniques validate its coordination to palladium?

The AlPhos ligand’s structure is confirmed by X-ray crystallography, revealing steric bulk from diadamantylphosphine and tetrafluoro-butylphenyl groups. Coordination to palladium is verified via 31^{31}P NMR: a downfield shift (~10–15 ppm) from free ligand (δ ~ –5 ppm) indicates Pd-P bonding. IR spectroscopy detects methoxy group vibrations (C-O stretch at ~1250 cm1^{-1}), unchanged upon coordination, confirming ligand integrity .

Q. What are standard catalytic applications of the AlPhos Palladium complex in cross-coupling reactions?

The complex is optimized for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, particularly with electron-deficient aryl halides. For example, in C–N coupling, it achieves >90% yield with aryl chlorides using weak bases like K3_3PO4_4 at 80–100°C in toluene. Its bulky ligand framework prevents β-hydride elimination in alkyl halide couplings .

Advanced Research Questions

Q. How does the AlPhos ligand’s steric and electronic profile influence oxidative addition kinetics in aryl halide activation?

The diadamantylphosphine group provides steric bulk (cone angle ~200°), promoting low-coordinate Pd(0) intermediates that enhance oxidative addition rates. DFT studies show a 15–20 kcal/mol lower activation barrier for aryl chlorides compared to smaller ligands (e.g., PPh3_3). Electron-withdrawing tetrafluoro-butylphenyl groups increase Pd electrophilicity, accelerating oxidative addition but requiring precise base selection to avoid catalyst deactivation .

Q. What computational strategies predict the AlPhos complex’s catalytic activity in non-standard substrates (e.g., heteroaromatics)?

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) models transition states for heteroaryl halide activation. Key parameters include Hirshfeld charges on Pd (≥+0.25 e) and ligand distortion energies (<5 kcal/mol). Machine learning workflows trained on descriptors like %Vbur_{bur} (buried volume) and Hammett σ+^+ values can predict yields for untested substrates with ±10% accuracy .

Q. How do contradictory reports on the complex’s stability under aerobic conditions align with its structural features?

Discrepancies arise from solvent choice: in toluene, the 1,5-cyclooctadiene ligand stabilizes Pd(0) against oxidation, but in polar solvents (e.g., DMF), trace O2_2 oxidizes Pd(0) to Pd(II)-carbonate species. XANES studies confirm Pd oxidation state retention in non-polar media for >24 hours .

Q. What mechanistic insights explain the complex’s superior performance in weak-base-mediated C–N coupling?

Transmetalation experiments with 15^{15}N-labeled amines reveal that AlPhos’s electron-deficient Pd center acidifies bound amines (pKa_a reduction by ~3 units), enabling deprotonation by weak bases (e.g., K2_2CO3_3). 31^{31}P–15^{15}N coupling constants (2J ≈ 12 Hz) confirm strong trans influence, correlating with faster reductive elimination .

Methodological Guidance

Q. What protocols mitigate ligand decomposition during high-temperature reactions?

  • Use degassed solvents (toluene or dioxane) with BHT (0.1 wt%) as radical scavenger.
  • Limit reaction temperatures to <110°C; above this, TGA data show 5% ligand decomposition/hour.
  • Add stoichiometric Zn(0) to reduce Pd(II) byproducts, maintaining catalytic turnover .

Q. How to resolve conflicting NMR data on Pd intermediate speciation?

  • Variable-temperature 31^{31}P NMR (–50°C to 25°C) identifies equilibrating Pd(0)/Pd(II) species.
  • EXSY spectroscopy detects exchange between monomeric and dimeric Pd species, with rate constants (kex_{ex}) < 103^3 s1^{-1} in THF .

Q. What analytical techniques quantify trace Pd leaching in post-reaction mixtures?

  • ICP-MS detects Pd levels down to 0.1 ppm.
  • XPS of reaction residues confirms metallic Pd(0) as the dominant leached species.
  • Ligand K-edge XANES differentiates Pd(0) (edge at 2435 eV) from Pd(II) (2442 eV) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]
Reactant of Route 2
Reactant of Route 2
Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]

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